molecular formula C16H14BrNO3 B12803994 2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one CAS No. 6626-67-1

2-Bromo-2-methyl-1-(4'-nitrobiphenyl-4-yl)propan-1-one

Cat. No.: B12803994
CAS No.: 6626-67-1
M. Wt: 348.19 g/mol
InChI Key: NJUCDLYCUJWUOA-UHFFFAOYSA-N
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Description

NSC 58269 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 58269 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but common methods include:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of NSC 58269 may involve scaling up the laboratory synthesis methods. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

NSC 58269 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

NSC 58269 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of NSC 58269 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Uniqueness

NSC 58269 is unique due to its specific molecular structure and the particular set of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

6626-67-1

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

2-bromo-2-methyl-1-[4-(4-nitrophenyl)phenyl]propan-1-one

InChI

InChI=1S/C16H14BrNO3/c1-16(2,17)15(19)13-5-3-11(4-6-13)12-7-9-14(10-8-12)18(20)21/h3-10H,1-2H3

InChI Key

NJUCDLYCUJWUOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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